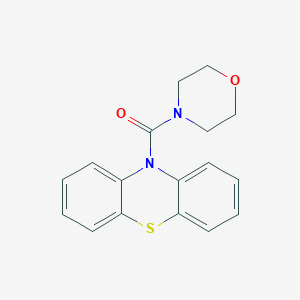

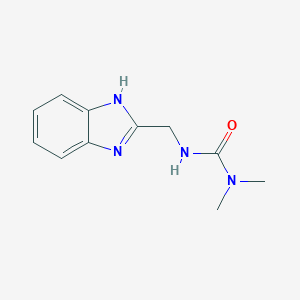

10-(4-morfolinilcarbonil)-10H-fenotiazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-Morpholinylcarbonyl)phenol” is a chemical compound with the empirical formula C11H13NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “4-(4-Morpholinylcarbonyl)phenol” is 207.23 . The SMILES string representation isOc1ccc(cc1)C(=O)N2CCOCC2 . Physical And Chemical Properties Analysis

“4-(4-Morpholinylcarbonyl)phenol” is a solid . It doesn’t have a flash point .Aplicaciones Científicas De Investigación

Mecano cromatismo

Los derivados de la fenotiazina se han utilizado en el desarrollo de materiales que cambian de color bajo estrés mecánico. Esta propiedad, conocida como mecano cromatismo, es valiosa para crear mecano sensores y dispositivos de grabación de datos .

Emisión inducida por la agregación

Estos compuestos pueden exhibir emisión inducida por la agregación (AIE), que es un fenómeno en el que la luminiscencia se intensifica cuando las moléculas se agregan. Esto tiene posibles aplicaciones en bioimagen y sensores .

Fosforescencia

Los derivados de la fenotiazina pueden poseer propiedades de fosforescencia a temperatura ambiente, lo que los hace útiles para dispositivos de grabación óptica, seguridad digital y tecnologías anti falsificación .

Sondas de sensores

Debido a sus propiedades fluorescentes, los derivados de la fenotiazina se pueden utilizar como sondas de sensores en diversas aplicaciones de detección química y biológica .

Aplicaciones optoelectrónicas orgánicas

Estos materiales pueden servir como capas activas en dispositivos optoelectrónicos como células solares orgánicas (OSCs), diodos emisores de luz orgánicos (OLED) y transistores de efecto de campo orgánicos (OFET) .

Quimiosensado

Los derivados de la fenotiazina se pueden diseñar para detectar sustancias químicas específicas, lo que los hace valiosos para aplicaciones de quimiosensado en monitoreo ambiental y diagnóstica .

Mecanismo De Acción

10-(4-morpholinylcarbonyl)-10H-phenothiazine inhibits mitochondrial complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The accumulation of ROS leads to oxidative stress and neuronal damage, which is thought to play a role in the pathogenesis of Parkinson's disease. 10-(4-morpholinylcarbonyl)-10H-phenothiazine is metabolized to MPP+ (1-methyl-4-phenylpyridinium), which is taken up by dopaminergic neurons and causes selective degeneration of these neurons.

Biochemical and Physiological Effects:

10-(4-morpholinylcarbonyl)-10H-phenothiazine-induced Parkinson's disease in animal models is characterized by selective degeneration of dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the striatum. This results in motor deficits, including rigidity, bradykinesia, and tremors. 10-(4-morpholinylcarbonyl)-10H-phenothiazine also induces oxidative stress, inflammation, and mitochondrial dysfunction in the brain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

10-(4-morpholinylcarbonyl)-10H-phenothiazine is a widely used neurotoxin for inducing Parkinson's disease in animal models. It is relatively easy to administer and produces consistent results. However, 10-(4-morpholinylcarbonyl)-10H-phenothiazine-induced Parkinson's disease in animal models does not fully replicate the human disease, and there are limitations to its use in studying the disease. Additionally, 10-(4-morpholinylcarbonyl)-10H-phenothiazine is a potent neurotoxin and should be handled with care in the laboratory.

Direcciones Futuras

There are several future directions for 10-(4-morpholinylcarbonyl)-10H-phenothiazine research. One direction is to develop new treatments for Parkinson's disease based on the mechanism of 10-(4-morpholinylcarbonyl)-10H-phenothiazine-induced neurodegeneration. Another direction is to use 10-(4-morpholinylcarbonyl)-10H-phenothiazine as a tool to study the role of mitochondrial dysfunction in other neurodegenerative diseases. Additionally, 10-(4-morpholinylcarbonyl)-10H-phenothiazine can be used to study the effects of environmental toxins on the brain and to develop new strategies for neuroprotection.

Métodos De Síntesis

10-(4-morpholinylcarbonyl)-10H-phenothiazine can be synthesized by the reaction of 4-morpholinecarboxylic acid with 10-chloro-10H-phenothiazine in the presence of a base. The resulting product is then treated with trifluoroacetic acid to obtain 10-(4-morpholinylcarbonyl)-10H-phenothiazine. The synthesis method has been optimized for high yield and purity, and the resulting product is used in various scientific research applications.

Safety and Hazards

Propiedades

IUPAC Name |

morpholin-4-yl(phenothiazin-10-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c20-17(18-9-11-21-12-10-18)19-13-5-1-3-7-15(13)22-16-8-4-2-6-14(16)19/h1-8H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLGMYUBQYNSQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[2-(1-Piperidinyl)-3-pyridinyl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B501116.png)

![2,3-bis({[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinoxaline](/img/structure/B501122.png)

![N-(1H-benzimidazol-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B501127.png)

![Benzyl [1,3]thiazolo[5,4-b]pyridin-2-yl sulfide](/img/structure/B501128.png)

![1,2,8-trimethyl-3-[(methylamino)carbonyl]-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B501129.png)

![4-(butyrylamino)-N-[4-(4-toluidinosulfonyl)phenyl]benzamide](/img/structure/B501134.png)

![6-(4-Fluorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501135.png)

![6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B501137.png)